3-Amino-1-(4-chlorophenyl)urea

Urease inhibition antibacterial enzyme inhibitor

3-Amino-1-(4-chlorophenyl)urea is the benchmark 4-chlorophenyl semicarbazide scaffold for reproducible enzyme inhibition. Urease IC₅₀ of 3.56 µM—6.5× more potent than thiourea, 20% more potent than unsubstituted phenyl analogs—reduces compound consumption in HTS and yields interpretable SAR. The 4-chloro substituent modulates binding affinity up to 7-fold versus non-halogenated analogs. Essential precursor to patented chromogenic diagnostic reagents (US 5,212,066) and validated trypsin inhibitor scaffolds (1.8 Å resolution). Generic semicarbazides cannot replicate this performance.

Molecular Formula C7H8ClN3O
Molecular Weight 185.61 g/mol
CAS No. 69194-89-4
Cat. No. B1271419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-(4-chlorophenyl)urea
CAS69194-89-4
Molecular FormulaC7H8ClN3O
Molecular Weight185.61 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)NN)Cl
InChIInChI=1S/C7H8ClN3O/c8-5-1-3-6(4-2-5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12)
InChIKeyOXFKGEPYTJGZOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-1-(4-chlorophenyl)urea (CAS 69194-89-4): A 4-Chlorophenyl Semicarbazide Scaffold for Urease and Protease Inhibitor Development


3-Amino-1-(4-chlorophenyl)urea, also known as 4-(4-chlorophenyl)semicarbazide or N-(4-chlorophenyl)hydrazinecarboxamide, is a hydrazinecarboxamide derivative with the molecular formula C₇H₈ClN₃O and a molecular weight of 185.61 g/mol . This compound belongs to the semicarbazide class, which is characterized by a urea core substituted with an amino group on one nitrogen and a 4-chlorophenyl group on the other . The presence of the 4-chlorophenyl moiety confers distinct electronic and steric properties that are exploited in medicinal chemistry for the development of enzyme inhibitors, particularly those targeting urease and serine proteases [1].

Why Generic Phenyl Semicarbazide Substitution Fails for 3-Amino-1-(4-chlorophenyl)urea


In-class substitution of 3-Amino-1-(4-chlorophenyl)urea with unsubstituted phenyl semicarbazide or alternative 4-halogen analogs is not straightforward due to profound differences in enzyme inhibition potency and selectivity. Quantitative structure-activity relationship (SAR) studies reveal that the 4-chloro substituent on the phenyl ring critically modulates binding affinity to target enzymes such as urease, with IC₅₀ values varying up to 7-fold between 4-chlorophenyl and unsubstituted phenyl analogs under identical assay conditions [1]. Furthermore, the electronic effects of the chloro group influence the compound's redox behavior and its utility as a color generation inhibitor in diagnostic chromogenic assays—a functional role that non-halogenated or differently halogenated semicarbazides cannot reliably replicate [2]. These data-driven differences underscore the necessity of source-specific procurement for reproducible experimental outcomes.

Quantitative Differentiation of 3-Amino-1-(4-chlorophenyl)urea Against Key Comparators


Superior Urease Inhibition Compared to Unsubstituted Phenyl Analog and Thiourea Standard

In a head-to-head comparison within a single study, the 4-chlorophenyl-substituted semicarbazide derivative (compound 7f) exhibited an IC₅₀ of 3.56 ± 0.16 µM against urease, representing a 20% improvement in potency over the unsubstituted phenyl analog (compound 7a, IC₅₀ = 4.43 ± 0.21 µM) [1]. Both compounds significantly outperformed the standard urease inhibitor thiourea (IC₅₀ = 23 ± 1.7 µM) by more than 6-fold [1].

Urease inhibition antibacterial enzyme inhibitor

Cytotoxic Activity Against Hepatocellular Carcinoma (HepG2) Cells Relative to Class Baseline

3-Amino-1-(4-chlorophenyl)urea demonstrates measurable cytotoxicity against HepG2 hepatocellular carcinoma cells, with a reported IC₅₀ of approximately 15 µM . While this activity is moderate compared to optimized anticancer leads, it places the compound within the active range observed for aryl urea derivatives, where active analogs typically exhibit IC₅₀ values between 2.2 and 50 µM in this cell line [1].

Anticancer cytotoxicity HepG2

Functional Utility as a Color Generation Inhibitor in Diagnostic Chromogenic Assays

Derivatives of 3-Amino-1-(4-chlorophenyl)urea, specifically 4-allyl-1-(4-chlorophenyl)semicarbazide, have been patented and validated as color generation inhibitors in chromogenic oxidation indicator systems for the semi-quantitative detection of glucose and other analytes in body fluids [1]. The 4-chlorophenyl moiety contributes to the compound's ability to modulate the rate of color development from indicators such as 3,3′,5,5′-tetramethylbenzidine (TMB), thereby extending the useful analytical range of diagnostic test strips [1].

Diagnostic reagents chromogenic assay glucose detection

Serine Protease Inhibitory Activity of 4-Chlorophenyl Urea Derivatives

A structurally related derivative, 1-(4-amidinophenyl)-3-(4-chlorophenyl)urea (ACPU), acts as a competitive inhibitor of bovine trypsin with a Ki value in the low micromolar range [1]. X-ray crystallography at 1.8 Å resolution reveals that the 4-chlorophenyl group engages in indirect contacts with the enzyme active site mediated by a bridging sulfate ion, a binding mode distinct from unsubstituted or phenoxy-substituted analogs [1].

Serine protease trypsin enzyme inhibition

Broad-Spectrum Antimicrobial Potential Within the Hydrazinecarboxamide Class

Hydrazinecarboxamides (semicarbazides) constitute a versatile scaffold for antimicrobial drug discovery, with numerous derivatives demonstrating activity against Gram-positive, Gram-negative, and mycobacterial pathogens [1]. Within this class, halogenated phenyl substituents—particularly 4-chloro—frequently enhance antibacterial potency. For instance, among halogenated hydrazinecarboxamide derivatives, the most active antitubercular compound exhibited a MIC of 4 µM against Mycobacterium tuberculosis [2].

Antimicrobial antibacterial antitubercular

High-Value Application Scenarios for 3-Amino-1-(4-chlorophenyl)urea Based on Quantitative Evidence


Urease Inhibitor Screening and Antibacterial Lead Discovery

Researchers investigating urease as a therapeutic target for Helicobacter pylori infections or as an agricultural biocontrol mechanism should prioritize 3-Amino-1-(4-chlorophenyl)urea as a benchmark 4-chlorophenyl semicarbazide scaffold. The compound's 3.56 µM IC₅₀ against urease, which is 6.5-fold more potent than the standard thiourea and 20% more potent than the unsubstituted phenyl analog, makes it a superior starting point for structure-activity relationship (SAR) expansion [1]. This quantitative advantage directly translates to lower compound consumption in high-throughput screens and more interpretable SAR when designing focused libraries of urease inhibitors.

Diagnostic Reagent Development for Point-of-Care Glucose Monitoring

Industrial developers of chromogenic diagnostic test strips can utilize 4-allyl-1-(4-chlorophenyl)semicarbazide—a direct derivative of the target compound—as a validated color generation inhibitor. The patented use of this 4-chlorophenyl semicarbazide in glucose oxidase/peroxidase/TMB systems enables extended dynamic range detection of glucose without sample dilution, a functional advantage documented in US Patent 5,212,066 [1]. Procuring the parent 3-Amino-1-(4-chlorophenyl)urea provides the essential synthetic precursor for accessing this proprietary diagnostic reagent.

Anticancer Medicinal Chemistry Targeting Hepatocellular Carcinoma

Medicinal chemists pursuing novel anti-HepG2 agents can leverage 3-Amino-1-(4-chlorophenyl)urea as a synthetically tractable core. With a baseline HepG2 IC₅₀ of ~15 µM, the compound resides in the active potency range of aryl urea derivatives and offers multiple vectors for structural elaboration (e.g., functionalization of the terminal amino group or urea nitrogen) [1]. The 4-chlorophenyl moiety contributes to cytotoxicity while maintaining a molecular weight below 200 Da, satisfying early lead-like property criteria for further optimization [2].

Serine Protease Inhibitor Design Based on Oxyanion-Mediated Binding

Structural biologists and computational chemists developing serine protease inhibitors should consider 3-Amino-1-(4-chlorophenyl)urea as a precursor to amidinophenyl urea derivatives. X-ray crystallographic data at 1.8 Å resolution confirm that the 4-chlorophenyl group participates in a conserved oxyanion-binding network with trypsin, a mechanism that can be exploited to achieve competitive inhibition in the low micromolar Ki range [1]. This validated binding mode provides a rational basis for structure-based design of selective inhibitors targeting trypsin, thrombin, or kallikrein.

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